Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)-
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Overview
Description
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of an oxirane ring (a three-membered epoxide ring), a methanol group, and multiple alkyne and alkene chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- typically involves multi-step organic reactions. One common method includes the epoxidation of an alkyne-containing alcohol precursor. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group in the methanol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, low temperatures.
Reduction: Hydrogen gas, Pd/C catalyst, room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydride), aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Diols: from oxidation.
Alkanes: from reduction.
Ethers or esters: from substitution.
Scientific Research Applications
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne and alkene groups can also participate in reactions that modify the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
Epoxides: Compounds with similar oxirane rings, such as ethylene oxide.
Alkynes: Compounds with similar alkyne groups, such as 1-heptyne.
Alkenes: Compounds with similar alkene groups, such as 1-heptene.
Uniqueness
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both alkyne and alkene groups, along with the oxirane ring, makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
73566-32-2 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(3-hept-6-enyloxiran-2-yl)octa-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-9-11-13-15(18)17-16(19-17)14-12-10-8-6-4-2/h4,15-18H,2-3,5-6,8,10,12,14H2,1H3 |
InChI Key |
NLFJDDYYSDVHFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC#CC(C1C(O1)CCCCCC=C)O |
Origin of Product |
United States |
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